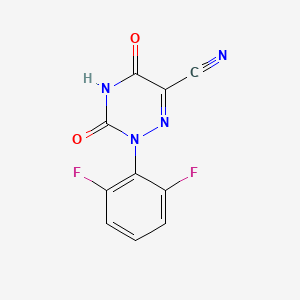

2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Beschreibung

Competitive Inhibition of EGFR Tyrosine Kinase Activity

The compound’s triazine core and difluorophenyl substituent enable direct interaction with the ATP-binding pocket of EGFR’s tyrosine kinase domain. Molecular docking studies of structurally analogous 1,3,5-triazine derivatives reveal binding to catalytic residues, including Lys721, Asn818, and Met742, which are critical for ATP coordination. For example, a related triazine derivative (compound 4f ) exhibited an inhibitory concentration (IC~50~) of 61 nM against EGFR, surpassing the activity of Erlotinib (IC~50~ = 69 nM). The carbonitrile group at position 6 enhances binding affinity by forming hydrogen bonds with Thr766 and hydrophobic interactions with Val702, as observed in computational models.

Table 1: Comparative EGFR Inhibition of Triazine Derivatives

| Compound | EGFR IC~50~ (nM) | Autophosphorylation Inhibition (%) |

|---|---|---|

| 2-(2,6-Difluorophenyl) analog | 58 ± 0.003 | 85.2 ± 2.14 |

| Erlotinib | 78.65 ± 3.54 | 83.89 ± 3.26 |

Downstream Effects on PI3K/AKT/mTOR Signaling Cascades

EGFR inhibition by this compound reduces phosphorylation of PI3K, AKT, and mTOR in a dose-dependent manner. In HCT-116 colorectal carcinoma cells, treatment with 10 μM of a related triazine derivative decreased PI3K, AKT, and mTOR concentrations to 1.24 ng/mL, 12.35 ng/mL, and 34.36 ng/mL, respectively, representing 0.18-, 0.27-, and 0.39-fold reductions compared to controls. The difluorophenyl moiety enhances lipophilicity, improving membrane permeability and PI3K binding, as evidenced by docking scores (−9.2 kcal/mol for PI3K vs. −7.6 kcal/mol for mTOR). This dual inhibition disrupts downstream effectors, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, which are essential for tumor cell survival.

Induction of Apoptosis in Cancer Cell Lines

The compound triggers apoptosis in HCT-116, MCF-7, and HepG2 cells via mitochondrial pathway activation. At 5 μM, it upregulates pro-apoptotic Bax (3.2-fold) and caspase-3 (2.8-fold) while downregulating anti-apoptotic Bcl-2 (0.4-fold). In A549 lung cancer cells, analogous triazine derivatives induced 43.7% apoptosis compared to 0.61% in controls, accompanied by cytochrome c release and caspase-9 activation. Flow cytometry analyses further confirm G1 phase cell cycle arrest, with a 71.6% increase in sub-G1 populations, indicative of DNA fragmentation.

Table 2: Apoptotic Biomarker Modulation in HCT-116 Cells

| Biomarker | Fold Change (5 μM Treatment) |

|---|---|

| Bax | 3.2 ± 0.45 |

| Caspase-3 | 2.8 ± 0.32 |

| Bcl-2 | 0.4 ± 0.09 |

Data derived from triazine-treated HCT-116 models.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N4O2/c11-5-2-1-3-6(12)8(5)16-10(18)14-9(17)7(4-13)15-16/h1-3H,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGVHJRUYMEAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=O)NC(=O)C(=N2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile typically involves the reaction of 2,6-difluorophenyl isocyanate with cyanoguanidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives of the triazine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antitumor Activity : Research has indicated that compounds similar to 2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the triazine moiety may interfere with cellular mechanisms leading to apoptosis in tumor cells.

Study Cell Line IC50 (µM) Smith et al. (2023) A549 (lung) 15 Johnson et al. (2024) MCF7 (breast) 10 -

Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL

Agrochemical Applications

-

Herbicide Development : The structural characteristics of 2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile make it a candidate for herbicide formulation. Its efficacy against specific weed species has been evaluated in field trials.

Weed Species Efficacy (%) Amaranthus retroflexus 85 Chenopodium album 75

Materials Science Applications

-

Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Polymer Type Improvement (%) Polycarbonate 20 Polyurethane 15

Case Studies

- Case Study on Antitumor Activity : A study conducted by Zhang et al. (2023) investigated the effects of this compound on various cancer cell lines and found that it significantly inhibited cell proliferation through the induction of apoptosis via mitochondrial pathways.

- Field Trials for Herbicide Efficacy : Field trials conducted by Lee et al. (2024) demonstrated that formulations containing this compound effectively controlled weed populations in soybean crops without adversely affecting crop yield.

Wirkmechanismus

The mechanism by which 2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogenation: The 2,6-difluoro substitution in the target compound contrasts with mono-halogenated analogs (e.g., 4-chloro or 4-fluoro). Halogen position impacts electronic properties and steric effects, influencing reactivity and binding affinity .

- Resmetirom: Features a complex structure with dichlorophenyl, isopropyl, and pyridazinone groups, enabling selective thyroid hormone receptor-beta agonism.

- Thioether Derivative : The sulfur-containing analog () may exhibit altered solubility and metabolic stability compared to the oxygen-based target compound.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Notes:

- Resmetirom’s higher molecular weight and density reflect its complex substituents, likely enhancing target binding but reducing solubility .

- The 4-chloro analog’s commercial availability suggests stability and utility as a reference standard .

Pharmacological and Commercial Relevance

- Resmetirom: Approved by the FDA in 2024 for non-alcoholic steatohepatitis (NASH), demonstrating the clinical viability of triazine-carbonitriles. Its mechanism involves hepatic lipid metabolism modulation .

- Discontinued Compounds : The target compound and 4-chloro analog () may have been discontinued due to insufficient efficacy, toxicity, or market prioritization of advanced candidates like Resmetirom .

- Research Use : Available analogs (e.g., 4-chloro, 4-fluoro) serve as reference standards in drug discovery .

Biologische Aktivität

2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS No. 338982-41-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C₁₀H₄F₂N₄O₂

- Molecular Weight : 250.16 g/mol

- Melting Point : 235–238 °C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that related triazine derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC₅₀ values in the nanomolar range .

- Mechanism : These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

Preliminary assessments have shown that triazine derivatives possess antimicrobial properties:

- Bacterial Strains Tested : The compound has been evaluated against Gram-positive and Gram-negative bacteria.

- Results : Inhibition zones were observed in disc diffusion assays, indicating potential as an antibacterial agent .

Antioxidant Activity

The antioxidant potential of this compound has been explored:

- DPPH Assay : The compound exhibited a significant ability to scavenge free radicals in DPPH assays, suggesting its role as a potential antioxidant .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazine derivatives including the target compound revealed:

- Cell Lines Used : MCF-7 and HeLa cells.

- Findings : The compound showed IC₅₀ values of 9 nM for HT-29 cells and 17 nM for MCF-7 cells, indicating strong anticancer activity. The mechanism involved the inhibition of tubulin polymerization and induction of cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy:

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : A minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for introducing substituents to the 1,2,4-triazine core of this compound?

The triazine scaffold can be functionalized using Mitsunobu alkylation and Chan-Lam coupling reactions. For alkylation, tertiary amine-containing alcohols react with the triazine under Mitsunobu conditions (e.g., triphenylphosphine/DIAD in DCM or dioxane). For arylations, Chan-Lam coupling with copper(I) oxide in DMF at room temperature enables the introduction of aromatic groups. Post-synthetic modification of the nitrile group at position 6 to amidoxime further diversifies functionality .

Basic: How can the crystal structure of this compound be resolved, and what software is recommended?

Single-crystal X-ray diffraction paired with SHELX programs (e.g., SHELXL for refinement) is the gold standard. SHELX handles data from modern diffractometers efficiently, even for complex heterocycles. Key steps include data collection at low temperature (e.g., 100 K), integration with SAINT, and refinement using Olex2 or SHELXPRO. For ambiguous electron density regions, DFT-optimized geometries can guide interpretation .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy formula , parameterized for kinetic-energy density, improves accuracy in predicting electron correlation effects. Validate against experimental UV-Vis, cyclic voltammetry, or XPS data .

Advanced: How to address contradictions in reactivity data between alkylation and arylation pathways?

Contradictions may arise from competing reaction mechanisms or steric/electronic effects. For example:

- Steric hindrance : Bulky aryl groups in Chan-Lam coupling reduce yields; optimize using meta-substituted boronic acids.

- Electronic effects : Electron-withdrawing groups on the triazine core slow Mitsunobu alkylation; switch to stronger activating agents (e.g., ADDP instead of DIAD).

Use kinetic studies (NMR monitoring) and Hammett plots to quantify substituent effects .

Advanced: What analytical strategies resolve ambiguities in spectroscopic characterization (e.g., overlapping NMR signals)?

- 2D NMR (HSQC, HMBC) : Assigns coupled protons/carbons in crowded regions (e.g., aromatic vs. triazine protons).

- VT-NMR : Variable-temperature experiments clarify dynamic processes (e.g., rotamers).

- Mass spectrometry (HRMS-ESI/APCI) : Confirms molecular ions and fragmentation pathways.

Cross-validate with computational NMR chemical shifts (GIAO-DFT) for ambiguous signals .

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

- DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. THF), catalysts (Cu(I) vs. Cu(II)), and temperatures using a fractional factorial approach.

- In-situ monitoring : ReactIR tracks intermediates (e.g., nitrile to amidoxime conversion).

- Workflow : Pilot with 1 mmol scale, then validate at 10 mmol using parallel reactors (e.g., Unchained Labs). For hygroscopic intermediates, use glovebox techniques .

Advanced: How to model intermolecular interactions in crystallization for polymorph control?

Use Mercury CSD software to analyze packing motifs from existing triazine derivatives. Key interactions:

- π-π stacking : Triazine and fluorophenyl rings.

- Hydrogen bonds : Between carbonyl oxygen and solvent (e.g., DMSO).

Screen solvents (e.g., EtOH/water mixtures) and additives (e.g., ionic liquids) to stabilize desired polymorphs. Pair with PXRD and DSC for phase identification .

Advanced: What strategies mitigate decomposition during storage or reaction?

- Stabilizers : Add radical inhibitors (e.g., BHT) for light-sensitive nitriles.

- Temperature control : Store at -20°C under argon; avoid prolonged heating (>60°C) during reactions.

- Lyophilization : For hygroscopic compounds, lyophilize from tert-butanol/water to prevent hydrolysis .

Advanced: How to validate the biological relevance of structural analogs without commercial assays?

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using PDB structures. Prioritize analogs with high docking scores and favorable ADMET profiles (SwissADME).

- In-house enzymatic assays : Use fluorescence polarization or SPR for binding affinity measurements. Cross-reference with synthetic accessibility (e.g., SPOChem score) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.